![molecular formula C18H18FN3OS B2652890 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide CAS No. 2034491-99-9](/img/structure/B2652890.png)
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide, also known as Compound A, is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases. It is a small molecule inhibitor that targets specific enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. In
Scientific Research Applications
Antipsychotic Potential and SAR Analysis
Research on similar pyrazole derivatives, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown antipsychotic-like profiles in behavioral animal tests. These compounds, with specific structural features, do not interact with dopamine receptors like conventional antipsychotics, suggesting a novel mechanism of action. Such studies offer a foundation for the development of new antipsychotic drugs with potentially fewer side effects and different pharmacodynamic profiles. Notably, structural activity relationship (SAR) analyses indicate that the presence of methyl groups on the pyrazole ring and specific substituents on the phenyl ring are crucial for maximal activity. This research suggests that modifying the pyrazole core, similar to that found in the compound of interest, could yield valuable insights into the design of new therapeutic agents with antipsychotic properties (Wise et al., 1987).
Anti-inflammatory Applications
Derivatives of pyrazole, specifically N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, have shown significant anti-inflammatory activity. This demonstrates the potential of pyrazole derivatives in the development of anti-inflammatory drugs, providing a template for further investigation into the anti-inflammatory properties of related compounds, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide (Sunder & Maleraju, 2013).
Anticancer Activity
The exploration of fluoro-substituted compounds for their anticancer activity highlights the potential utility of incorporating fluorine atoms into bioactive molecules. A study on novel fluoro-substituted benzo[b]pyran compounds demonstrated anti-lung cancer activity, indicating that fluorination can enhance the anticancer properties of heterocyclic compounds. This suggests that the fluorine atom in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide may contribute to potential anticancer activity, warranting further investigation into its effects on cancer cells (Hammam et al., 2005).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-12-9-13(2)22(21-12)17(14-7-8-24-11-14)10-20-18(23)15-5-3-4-6-16(15)19/h3-9,11,17H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDFPVPBDSCLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=CC=C2F)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzamide |
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